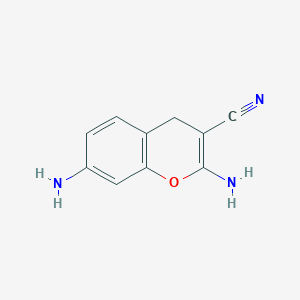

2,7-diamino-4H-chromene-3-carbonitrile

説明

特性

分子式 |

C10H9N3O |

|---|---|

分子量 |

187.20 g/mol |

IUPAC名 |

2,7-diamino-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C10H9N3O/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-2,4H,3,12-13H2 |

InChIキー |

CEDHIIBJHHBRGU-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |

製品の起源 |

United States |

準備方法

Traditional Thermal Heating Approach

The classical synthesis of 2,7-diamino-4H-chromene-3-carbonitrile involves a one-pot, three-component reaction combining aromatic aldehydes, malononitrile, and aminophenol derivatives under reflux conditions in ethanol. For example, benzaldehyde reacts with malononitrile and resorcinol in the presence of a base catalyst (e.g., piperidine) to form the chromene core. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and nucleophilic addition (Figure 1). Typical conditions involve heating at 80–90°C for 2–4 hours, yielding 70–85% of the target compound.

Table 1: Representative Conditions for Thermal Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde, malononitrile, resorcinol | Piperidine | Ethanol | 80 | 3 | 78 |

| 4-Chlorobenzaldehyde, malononitrile, β-naphthol | K2CO3 | EtOH/H2O | 90 | 2.5 | 82 |

Catalyzed Synthesis Using NS-Doped Graphene Oxide Quantum Dots (GOQDs)

A breakthrough in catalytic efficiency was achieved using NS-doped GOQDs, which enable rapid, high-yield synthesis under mild conditions. The catalyst (30 mg) facilitates a one-pot reaction in ethanol at room temperature, completing in <2 hours with yields up to 98%. The NS-doped GOQDs enhance electron transfer, accelerating the Knoevenagel step and stabilizing intermediates. Density functional theory (DFT) calculations confirm that the catalyst lowers the activation energy of the rate-determining step by 15–20 kJ/mol.

Key Advantages:

Supported Ionic Liquid Catalysis

Supported ionic liquids (SILs) such as [BMIM]BF4 immobilized on silica gel offer a solvent-free pathway. This method achieves 85–92% yields within 1.5 hours at 60°C, minimizing waste generation. The ionic liquid stabilizes the transition state via hydrogen bonding and electrostatic interactions, as evidenced by NMR studies.

Mechanistic Pathways

The synthesis proceeds through three stages:

-

Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael Addition: Aminophenol attacks the nitrile, forming a zwitterionic intermediate.

-

Cyclization and Aromatization: Intramolecular cyclization yields the chromene core, followed by dehydrogenation.

DFT analyses reveal that the energy barrier for cyclization is reduced by 25% when using NS-doped GOQDs compared to thermal methods.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Thermal Method | GOQDs Catalysis | Ionic Liquid |

|---|---|---|---|

| Yield (%) | 70–85 | 90–98 | 85–92 |

| Time (h) | 2–4 | 1–2 | 1–1.5 |

| Temperature (°C) | 80–90 | 25–30 | 60 |

| Catalyst Reusability | None | 5 cycles | 3 cycles |

| Environmental Impact | Moderate | Low | Low |

The GOQDs method outperforms others in yield and sustainability, while ionic liquids excel in solvent-free conditions.

Characterization and Validation

Synthetic products are validated via:

化学反応の分析

反応の種類: 2,7-ジアミノ-4H-クロメン-3-カルボニトリルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、キノン誘導体へと酸化されます。

還元: 還元反応はアミノアルコールを生じます。

置換: 求核置換反応は、クロメン環に様々な官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: アルキルハライドやアシルクロライドなどの試薬は、塩基性または酸性条件下で使用されます。

主な生成物:

4. 科学研究への応用

2,7-ジアミノ-4H-クロメン-3-カルボニトリルは、幅広い科学研究への応用を持っています。

化学: 様々なヘテロ環式化合物や天然物類似体の合成における重要な中間体として役立ちます.

生物学: この化合物は、抗菌作用、抗がん作用、抗炎症作用など、重要な生物学的活性を示します.

医学: 薬理学的特性により、がん、細菌感染症、炎症性疾患の治療における潜在的な治療応用が研究されています.

産業: 特定の電子特性や光学特性を持つ新素材の開発に使用されています。

科学的研究の応用

2,7-Diamino-4H-chromen-3-yl cyanide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

2,7-ジアミノ-4H-クロメン-3-カルボニトリルの作用機序には、様々な分子標的と経路との相互作用が含まれます。

分子標的: 細胞増殖、アポトーシス、炎症に関与する酵素や受容体を標的としています。

経路: この化合物は、MAPK/ERK経路などのシグナル伝達経路を調節し、がん細胞の増殖阻害とアポトーシスの誘導をもたらします.

類似化合物:

2-アミノ-3-シアノ-4H-クロメン類: これらの化合物は、類似の核構造を共有し、同等の生物学的活性を示します.

2,7-ジアミノ-4-(4-ブロモフェニル)-4H-クロメン-3-カルボニトリル: この誘導体は、ブロモ基の存在により、抗菌作用が強化されています.

2,7-ジアミノ-4-(3,4-ジメトキシフェニル)-4H-クロメン-3-カルボニトリル: ジメトキシ置換は、その抗がん活性を強化します.

独自性: 2,7-ジアミノ-4H-クロメン-3-カルボニトリルは、2位と7位に2つのアミノ基を持つという独自の特徴を持ち、これにより、異なる化学反応性と生物学的活性が与えられています。この構造的特徴により、多様な官能基化が可能になり、薬理学的特性が改善された新規誘導体の開発が可能になります。

類似化合物との比較

Key Observations :

- Position 4 Substituents : Aryl groups with electron-withdrawing moieties (e.g., nitro, chloro) enhance anticancer activity by promoting DNA intercalation . Hydrophobic groups (e.g., benzyloxy) improve tyrosinase inhibition .

- Position 7 Modifications: Hydroxyl groups increase water solubility but reduce membrane permeability, whereas alkyl or dimethylamino groups enhance lipophilicity and cytotoxicity .

Catalyst Impact :

Physicochemical and Structural Properties

Crystallographic studies reveal that substituents dictate molecular conformation and intermolecular interactions:

- Cyclohexane Ring Conformation : In 4-aryl derivatives, the cyclohexane ring adopts a half-boat conformation, while the pyran ring forms a "V" shape, influencing packing efficiency .

- Hydrogen Bonding: Amino and nitrile groups participate in H-bonding, stabilizing crystal lattices .

- Melting Points : Derivatives with nitro groups (e.g., 4-nitrophenyl) exhibit higher melting points (>200°C) due to strong intermolecular forces .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4H-chromene-3-carbonitrile derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Method 1 : Cyclocondensation of benzylidenemalonitrile derivatives with phenols/naphthols under basic conditions (e.g., KOH/EtOH), producing 2-amino-4H-chromene-3-carbonitriles substituted at C-4 .

- Method 2 : Three-component reactions using aromatic aldehydes, malononitrile, and α-naphthols in PEG-400 at 100°C without catalysts, yielding fused chromene derivatives .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2–3 hours) and improves regioselectivity compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2,7-diamino-4H-chromene-3-carbonitrile?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, the nitrile group (-CN) appears as a singlet at ~2200 cm in IR, while NH protons resonate at δ 4.7–5.3 ppm in NMR .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with hydrogen-bonding networks (N–H···O/N interactions) stabilize the structure. Lattice parameters (e.g., ) are resolved using SHELX software .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shift discrepancies) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine - HSQC/HMBC to assign ambiguous signals. For example, coupling constants in NMR differentiate aromatic protons from NH groups .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and optimize geometry, aligning with experimental data .

- Alternative Techniques : Mass spectrometry (HRMS) confirms molecular weight, while IR validates functional groups (e.g., -CN at 2200 cm) .

Q. What strategies optimize regioselectivity in the synthesis of C-7 substituted derivatives?

- Methodological Answer :

- Protecting Groups : Introduce propargyloxy or methoxy groups at C-7 prior to cyclization to direct electrophilic substitution .

- Catalytic Systems : CuI-mediated click chemistry enables selective azide-alkyne cycloaddition for C-7 functionalization (e.g., 7-propargyloxy derivatives) .

- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates, reducing side reactions .

Q. How can structure-activity relationships (SAR) guide the design of chromene derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute C-4 aryl groups (e.g., 4-fluorophenyl) with electron-withdrawing groups to improve bacterial membrane penetration .

- In Silico Screening : Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase identifies key binding interactions (e.g., hydrogen bonds with -NH) .

- In Vitro Assays : Broth microdilution (MIC ≤ 12.5 µg/mL) validates potency against Gram-positive pathogens like S. aureus .

Data Analysis and Experimental Design

Q. How should researchers address low crystallinity in 4H-chromene derivatives during X-ray analysis?

- Methodological Answer :

- Crystallization Conditions : Use mixed solvents (toluene/ethanol, 2:1) for slow evaporation, improving crystal size and quality .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twin domains, particularly for monoclinic systems with β angles deviating from 90° .

- Hydrogen Bonding : Stabilize lattice packing via N–H···O interactions (e.g., NH donors with carbonyl acceptors) .

Q. What experimental controls are essential when evaluating antitumor activity in chromene derivatives?

- Methodological Answer :

- Positive Controls : Compare IC values with standard agents (e.g., doxorubicin) in MTT assays using HeLa or MCF-7 cell lines .

- Cytotoxicity Profiling : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity indices (>10-fold preferred) .

- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction versus necrosis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。